molecular formula C₁₄H₂₂O₇ B1140570 3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose CAS No. 38166-65-3

3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose

Cat. No. B1140570
CAS RN: 38166-65-3
M. Wt: 302.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose (3-Acetyl-DIG) is a naturally occurring sugar molecule found in the plant kingdom, particularly in the species of the genus Fagus. It is a member of the family of galactofurans, which are a type of sugar that can be found in the cell walls of many plants. 3-Acetyl-DIG has been studied extensively due to its potential as a therapeutic agent, and its ability to act as a precursor to other biologically active molecules.

Scientific Research Applications

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is a derivative of glucose , and its 3-OH group can be directly manipulated . This suggests that it may interact with its targets through this functional group.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.

Pharmacokinetics

It is soluble in chloroform, ethyl acetate, and methanol , which may influence its absorption and distribution in the body.

Result of Action

Its use in proteomics research suggests that it may have effects on protein synthesis or modification.

properties

IUPAC Name

[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8?,9-,10+,11?,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDRLZSJSWQPS-AUCPDYOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-galactofuranose

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